molecular formula C11H15NO4 B12542999 Phenylcarbamic acid--2-(ethenyloxy)ethan-1-ol (1/1) CAS No. 870539-00-7

Phenylcarbamic acid--2-(ethenyloxy)ethan-1-ol (1/1)

Katalognummer: B12542999
CAS-Nummer: 870539-00-7
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: FBCMWPTUIZPOFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenylcarbamic acid–2-(ethenyloxy)ethan-1-ol (1/1) is a chemical compound with the molecular formula C11H15NO4 This compound is known for its unique structure, which combines a phenylcarbamic acid moiety with an ethenyloxyethanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenylcarbamic acid–2-(ethenyloxy)ethan-1-ol typically involves the reaction of phenyl isocyanate with 2-(ethenyloxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Phenylcarbamic acid–2-(ethenyloxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Phenylcarbamic acid–2-(ethenyloxy)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Phenylcarbamic acid–2-(ethenyloxy)ethan-1-ol exerts its effects involves interactions with molecular targets and pathways. The phenylcarbamic acid moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethenyloxyethanol group may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzyloxyethanol: Similar in structure but with a benzyloxy group instead of an ethenyloxy group.

    Phenylcarbamic acid derivatives: Various derivatives with different substituents on the phenyl ring or carbamic acid moiety.

Uniqueness

Phenylcarbamic acid–2-(ethenyloxy)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

870539-00-7

Molekularformel

C11H15NO4

Molekulargewicht

225.24 g/mol

IUPAC-Name

2-ethenoxyethanol;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C4H8O2/c9-7(10)8-6-4-2-1-3-5-6;1-2-6-4-3-5/h1-5,8H,(H,9,10);2,5H,1,3-4H2

InChI-Schlüssel

FBCMWPTUIZPOFC-UHFFFAOYSA-N

Kanonische SMILES

C=COCCO.C1=CC=C(C=C1)NC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.